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Compound of Interest

Compound Name: BMS-986318

Cat. No.: B15144742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the

activity of BMS-986318, a potent and selective non-bile acid agonist of the Farnesoid X

Receptor (FXR). The included methodologies are based on established and published research

to ensure reproducibility and accuracy in your laboratory settings.

Introduction
BMS-986318 is a novel, non-bile acid farnesoid X receptor (FXR) agonist developed for the

potential treatment of nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] As a key regulator of

bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for metabolic

diseases.[1][2][6][7] Accurate and robust in vitro assays are essential for characterizing the

potency, selectivity, and potential liabilities of FXR agonists like BMS-986318. This document

outlines the protocols for essential functional and safety assays.

Data Presentation
The following tables summarize the in vitro activity of BMS-986318 in key functional and

metabolic assays.

Table 1: In Vitro Functional Activity of BMS-986318
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Assay Name Description BMS-986318 EC50 (nM)

FXR Gal4 Luciferase Reporter

Assay

Measures the ability of the

compound to activate the FXR

receptor, leading to the

expression of a luciferase

reporter gene.

53.1 ± 26.3[1]

SRC-1 Recruitment Assay

Quantifies the ligand-

dependent recruitment of the

steroid receptor coactivator-1

(SRC-1) to the FXR ligand-

binding domain.

350 ± 210[1]

Table 2: In Vitro ADME Profile of a Structurally Related Precursor Compound (Compound 8)

Note: Specific IC50 values for BMS-986318 were not available in the reviewed literature. The

data below is for a key precursor compound, providing context for the optimization process that

led to BMS-986318.

Assay Name Description Compound 8 IC50 (µM)

CYP3A4 Inhibition Assay

Measures the inhibitory

potential of the compound

against the major drug-

metabolizing enzyme,

Cytochrome P450 3A4.

0.9[1]

CYP2C8 Inhibition Assay

Measures the inhibitory

potential of the compound

against the drug-metabolizing

enzyme, Cytochrome P450

2C8.

6.9[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway activated by BMS-986318 and the

general workflow for the in vitro assays.
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FXR Signaling Pathway Activated by BMS-986318.
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General Workflow for the FXR Gal4 Luciferase Reporter Assay.
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Experimental Protocols
FXR Gal4 Luciferase Reporter Assay
This assay quantitatively measures the ability of BMS-986318 to activate the FXR ligand-

binding domain (LBD) in a cellular context.

Materials:

HEK293T cells

DMEM with 10% FBS, 1% Penicillin-Streptomycin

Opti-MEM

Lipofectamine 2000 (or similar transfection reagent)

pBIND vector containing the Gal4 DNA binding domain fused to the human FXR-LBD

pGL5-luc vector containing a UAS promoter upstream of the firefly luciferase gene

96-well white, clear-bottom tissue culture plates

BMS-986318 and control compounds (e.g., GW4064)

Luciferase assay reagent (e.g., Bright-Glo)

Luminometer

Protocol:

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in 100

µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

Transfection:

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the

manufacturer's protocol. Use a mixture of the Gal4-FXR-LBD and UAS-luciferase reporter

plasmids.
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Replace the cell culture medium with the transfection mixture.

Incubate for 4-6 hours at 37°C, 5% CO2.

After incubation, replace the transfection medium with fresh, low-serum (e.g., 0.5% FBS)

medium.

Compound Treatment:

Prepare serial dilutions of BMS-986318 and control compounds in the appropriate vehicle

(e.g., DMSO).

Add the diluted compounds to the cells. Ensure the final vehicle concentration is

consistent across all wells (typically ≤0.1%).

Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

Luminescence Reading:

Equilibrate the plate and luciferase assay reagent to room temperature.

Add the luciferase reagent to each well according to the manufacturer's instructions.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the data to the vehicle control.

Plot the normalized luminescence values against the compound concentration.

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter

logistic fit).

Human FXR SRC-1 Recruitment Assay
This biochemical assay measures the ability of BMS-986318 to promote the interaction

between the FXR-LBD and a peptide from the coactivator SRC-1.
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Materials:

Glutathione-casein coated 384-well plates

Recombinant GST-tagged human FXR-LBD

Biotinylated SRC-1 peptide

Assay buffer (e.g., PBS with 0.01% BSA and 2 mM DTT)

BMS-986318 and control compounds

Europium-labeled streptavidin

DELFIA enhancement solution

Time-resolved fluorescence (TRF) plate reader

Protocol:

Plate Coating: Use pre-coated glutathione plates or coat high-binding plates with glutathione.

Protein Binding:

Add GST-FXR-LBD to each well and incubate to allow binding to the glutathione-coated

surface.

Wash the wells with assay buffer to remove unbound protein.

Compound Addition: Add serial dilutions of BMS-986318 or control compounds to the wells.

Peptide Addition: Add the biotinylated SRC-1 peptide to each well.

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ligand-

dependent recruitment of the SRC-1 peptide.

Detection:

Wash the wells to remove unbound peptide and compound.
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Add Europium-labeled streptavidin to each well and incubate for 30-60 minutes. This will

bind to the biotinylated SRC-1 peptide.

Wash the wells to remove unbound streptavidin.

Add DELFIA enhancement solution to each well.

Fluorescence Reading: Measure the time-resolved fluorescence using a plate reader with

appropriate excitation and emission wavelengths.

Data Analysis:

Normalize the TRF signal to the vehicle control.

Plot the normalized signal against the compound concentration.

Calculate the EC50 value using non-linear regression.

Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of BMS-986318 to inhibit the activity of major drug-

metabolizing enzymes, which is crucial for predicting drug-drug interactions.

Materials:

Human liver microsomes (HLM)

Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, amodiaquine for

CYP2C8)

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

BMS-986318 and known inhibitor controls

Acetonitrile with an internal standard for reaction quenching

LC-MS/MS system for metabolite quantification
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Protocol:

Incubation Mixture Preparation:

Prepare a master mix containing HLM and the probe substrate in incubation buffer.

Pre-incubate the mixture at 37°C.

Inhibitor Addition: Add serial dilutions of BMS-986318 or a known inhibitor to the incubation

mixture.

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is

in the linear range.

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal

standard.

Sample Processing: Centrifuge the samples to pellet the protein.

LC-MS/MS Analysis:

Transfer the supernatant to an analysis plate.

Analyze the samples by LC-MS/MS to quantify the formation of the substrate-specific

metabolite.

Data Analysis:

Determine the percent inhibition of metabolite formation at each concentration of BMS-
986318 relative to the vehicle control.

Plot the percent inhibition against the compound concentration.

Calculate the IC50 value using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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